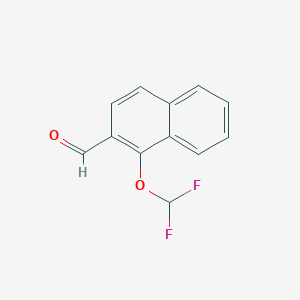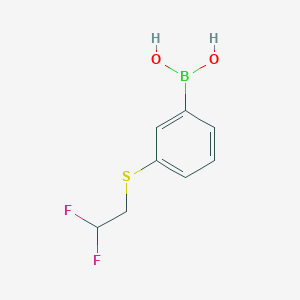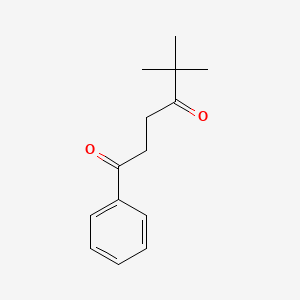
5,5-Dimethyl-1-phenyl-hexane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-phenyl-hexane-1,4-dione is an organic compound with the molecular formula C14H18O2 It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione typically involves the reaction of 5,5-dimethyl-1-phenyl-1,3-pentanedione with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1-phenyl-hexane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-phenyl-hexane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1-phenyl-1,3-pentanedione: Similar structure but with different positioning of the ketone groups.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another diketone with a different carbon backbone.
Uniqueness
5,5-Dimethyl-1-phenyl-hexane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
56079-45-9 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-phenylhexane-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
IZBIILHAJJUBNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







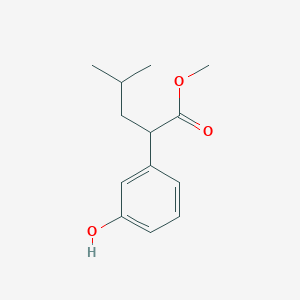

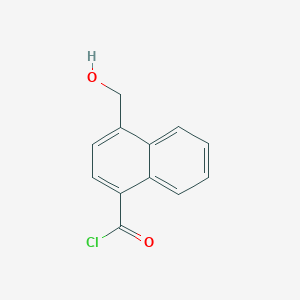
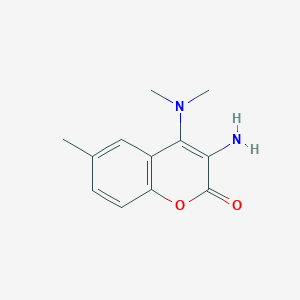

![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)

